molecular formula C20H18N2O5S B2548550 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946338-78-9

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2548550
CAS RN: 946338-78-9
M. Wt: 398.43
InChI Key: JJMCJTSWPCJTIR-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H18N2O5S and its molecular weight is 398.43. The purity is usually 95%.
BenchChem offers high-quality N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential and Mechanistic Insights

The pharmacological interest in derivatives of pyrrolidinones, oxazolidinones, and chromenones underscores the relevance of this compound's core structures in drug discovery. For instance, studies on enantiomerically pure phenylpiracetam derivatives have demonstrated the importance of stereochemistry in enhancing pharmacological profiles, suggesting that similar investigations into compounds like N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide could reveal novel CNS agents (Veinberg et al., 2015).

Moreover, the utility of oxazolidinones in addressing antimicrobial resistance highlights the potential for structural analogs to contribute to the development of new antibacterial agents. The review by Diekema and Jones (2000) on oxazolidinones details their unique mechanism of action and broad-spectrum activity, suggesting a framework for investigating the antimicrobial potential of related compounds (Diekema & Jones, 2000).

Antioxidant and Analytical Applications

The review on antioxidant activity determination methods by Munteanu and Apetrei (2021) provides a comprehensive overview of chemical assays that could be relevant for evaluating the antioxidant potential of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (Munteanu & Apetrei, 2021). This perspective is crucial for exploring the compound's applicability in mitigating oxidative stress-related pathologies.

Amyloid Imaging and Alzheimer's Disease

Research on amyloid imaging ligands, as discussed by Nordberg (2007), provides insight into the diagnostic utility of chemical compounds in Alzheimer's disease. The development of amyloid imaging techniques using specific ligands underscores the potential research applications of structurally complex compounds in understanding neurodegenerative diseases (Nordberg, 2007).

Synthetic Chemistry and Material Science

The synthetic versatility of benzo[c]chromen-6-ones, as reviewed by Mazimba (2016), highlights the importance of such frameworks in developing secondary metabolites with pharmacological significance. This review outlines various synthetic approaches, suggesting a methodological blueprint for the synthesis and potential modification of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide and related compounds (Mazimba, 2016).

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-13-7-8-15(22-9-4-10-28(22,25)26)12-17(13)21-19(23)16-11-14-5-2-3-6-18(14)27-20(16)24/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMCJTSWPCJTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

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